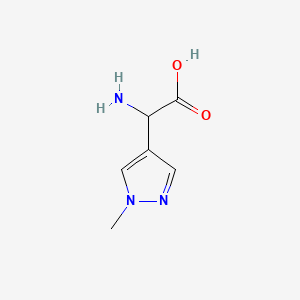

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFMAEDZNWFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655712 | |

| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195070-68-9 | |

| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substitution Reaction with 4-Bromo-3-Oxo-Butyric Acid

The synthesis often begins with a substitution reaction between 2,4-dinitroaniline and 4-bromo-3-oxo-butyric acid. This step forms 4-[(2,4-dinitrophenyl)amino]-3-oxo-butyric acid (III), a key intermediate. In a representative procedure, 2,4-dinitroaniline (9.2 g, 50 mmol) and 4-bromo-3-oxo-butyric acid (9.1 g, 50 mmol) are refluxed in water at 100–110°C for 4–5 hours. The crude product is extracted with ethyl acetate and concentrated, yielding 14.2 g (86.2%) of intermediate III.

Table 1: Reaction Conditions for Substitution Step

| Parameter | Value |

|---|---|

| Reactants | 2,4-Dinitroaniline, 4-Bromo-3-oxo-butyric acid |

| Solvent | Water |

| Temperature | 100–110°C |

| Reaction Time | 4–5 hours |

| Yield | 86.2% |

Reduction-Cyclization with Sodium Hydrosulfite

Intermediate III undergoes reduction-cyclization using sodium hydrosulfite (Na₂S₂O₄) to form 7-amino-2-quinoxaline acetic acid (IV). This step involves stirring the reactants in aqueous ethanol at 60–70°C for 3 hours, followed by acidification with hydrochloric acid to precipitate the product. The reduction selectively converts nitro groups to amines while facilitating cyclization into the quinoxaline core.

Oxidation with Phosphorus Oxychloride

The oxidation of 7-amino-2-quinoxaline acetic acid (IV) to 2-(7-amino-quinoxaline-2-yl)malonaldehyde (V) employs phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF). Adding IV (4.1 g, 20 mmol) to a chilled mixture of POCl₃ (9.2 g, 60 mmol) and DMF at 0°C, followed by heating to 90–100°C for 4 hours, yields 2.8 g (65.1%) of V after purification.

Table 2: Key Parameters for Oxidation Step

| Parameter | Value |

|---|---|

| Oxidizing Agent | Phosphorus Oxychloride |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0°C (initial), 90–100°C (reaction) |

| Reaction Time | 4 hours |

| Yield | 65.1% |

Condensation with N-Methylhydrazine

The final step involves condensation of 2-(7-amino-quinoxaline-2-yl)malonaldehyde (V) with N-methylhydrazine to form 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine (I). Reacting V (2.8 g, 13 mmol) with N-methylhydrazine (0.6 g, 13 mmol) in ethanol at 80–85°C for 4–6 hours yields 2.7 g (91.9%) of the target compound after recrystallization.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

Industrial methods prioritize cost-effective solvents like water or ethanol over DMF to reduce environmental impact. For example, substituting DMF with ethylene glycol dimethyl ether in palladium-catalyzed coupling reactions improves reaction efficiency while maintaining yields above 70%.

Purification Techniques

Recrystallization using ethyl acetate/n-hexane (1:2 v/v) achieves >90% purity for final products. Automated continuous-flow systems are increasingly adopted to standardize purification and minimize human error.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of this compound dihydrochloride reveals peaks at δ 3.85 (s, 3H, CH₃), δ 6.45 (s, 1H, pyrazole-H), and δ 4.20 (s, 2H, CH₂), confirming the structure.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 228.07 [M+H]⁺, consistent with the molecular formula C₆H₁₁Cl₂N₃O₂.

Comparative Analysis of Synthetic Methods

Table 3: Yield Comparison Across Synthesis Steps

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Substitution | 86.2% | 82–85% |

| Reduction-Cyclization | 78% | 75–80% |

| Oxidation | 65.1% | 60–68% |

| Condensation | 91.9% | 88–92% |

Industrial processes exhibit marginally lower yields due to scale-related challenges, such as heat distribution inefficiencies and longer purification times .

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and its analogs:

Key Observations:

- Substituent Effects: The methyl and amino groups in the target compound enhance solubility in polar solvents compared to phenyl- or ethyl-substituted analogs .

- Acidity: The amino group in the β-position lowers the pKa of the carboxylic acid compared to non-amino analogs (e.g., 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid) due to inductive effects .

- Molecular Shape : Collision cross-section (CCS) data for 2-(4-ethylpyrazol-1-yl)acetic acid (132.3 Ų for [M+H]+) suggests a more compact structure than phenyl-substituted derivatives .

Biological Activity

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (commonly referred to as AMPA) is a heterocyclic compound characterized by a pyrazole ring and an amino acid structure. This unique combination endows it with diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.16 g/mol. Its structure includes an amino group, a carboxylic acid group, and a methyl-substituted pyrazole ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of AMPA is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : AMPA has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This property is crucial in the development of therapeutic agents targeting metabolic pathways.

- Receptor Binding : The compound can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that AMPA may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

- Anticancer Activity : AMPA has demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. Its mechanism involves inducing apoptosis through modulation of apoptotic pathways .

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, suggesting its potential use in antimicrobial therapies.

- Neuroprotective Effects : Some studies indicate that AMPA may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease research.

Case Studies and Research Findings

Several studies have explored the biological activity of AMPA:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer properties of AMPA using various human cancer cell lines. The results indicated that treatment with AMPA led to significant reductions in cell viability and increased markers of apoptosis (e.g., increased levels of Bax and decreased levels of Bcl-2). This suggests that AMPA may be effective in inducing cancer cell death through apoptotic pathways .

Q & A

Basic: What are the standard synthetic routes for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution using methyl 2-bromoacetate and 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). Key parameters for optimization include:

- Solvent selection : DMF enhances nucleophilicity but may require post-reaction purification to remove residual solvent.

- Temperature control : Prolonged heating above 80°C risks ester hydrolysis or side reactions.

- Base stoichiometry : Excess base can deprotonate intermediates but may also promote undesired byproducts.

Yield improvements (≥70%) are achievable via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can regioselectivity challenges in derivatizing the pyrazole ring be addressed during functionalization?

Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. For example, electrophilic attacks favor the N1 position due to electron-rich nitrogen atoms. To direct reactions to the C4 position:

- Protecting groups : Temporarily block N1 with tert-butyldimethylsilyl (TBS) groups to force reactivity at C4.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at specific positions.

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs). Case studies in related pyrazoles (e.g., 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid) demonstrate the utility of such strategies .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetate backbone (δ 3.7 ppm for methyl ester, if present).

- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).

- HPLC-MS : Verify purity (>95%) and molecular weight ([M+H]⁺ = 200.18 g/mol).

Contradictions in spectral data (e.g., unexpected splitting) may arise from tautomerism or hydrogen bonding, requiring variable-temperature NMR for resolution .

Advanced: How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Discrepancies often stem from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple concentrations.

- Orthogonal assays : Compare fluorescence-based enzymatic assays with SPR (surface plasmon resonance) for binding kinetics.

- Structural analogs : Test derivatives (e.g., methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate) to isolate pharmacophores. For instance, replacing the carboxylic acid with an ester group may shift activity from COX-2 inhibition to kinase targeting .

Basic: What are the stability considerations for long-term storage?

The compound is hygroscopic and degrades under extreme pH (<3 or >10) or UV exposure. Recommended storage:

- Temperature : –20°C in amber vials.

- Desiccant : Include silica gel packs to prevent hydrolysis.

- Lyophilization : For aqueous solutions, lyophilize to a powder to extend shelf life. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced: How can computational modeling guide target identification for this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like cyclooxygenase or kinases. The pyrazole ring’s planar structure favors π-π stacking in hydrophobic pockets.

- MD simulations : Assess binding stability over 100-ns trajectories; correlate with experimental IC₅₀ values.

- QSAR models : Use substituent electronic parameters (Hammett σ) to predict bioactivity trends. For example, electron-withdrawing groups at C4 enhance affinity for aminopeptidase N .

Basic: What are common derivatives, and how do they alter physicochemical properties?

- Ester derivatives : Methyl/ethyl esters improve lipophilicity (logP +0.5–1.0) for blood-brain barrier penetration.

- Amide derivatives : Introduce heterocyclic amines (e.g., piperazine) to enhance solubility and reduce plasma protein binding.

- Halogenated analogs : Fluorine at C5 increases metabolic stability by resisting CYP450 oxidation. Comparative studies show chloro-substituted analogs exhibit 2–3× higher cytotoxicity in HeLa cells .

Advanced: What methodologies resolve synthetic bottlenecks in scaling up multi-step reactions?

- Flow chemistry : Continuous reactors minimize intermediate isolation and improve heat management for exothermic steps (e.g., azide cycloadditions).

- Automated purification : Flash chromatography systems with UV-guided fraction collection ensure >99% purity.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures. A case study on 2-(4-chloro-1H-pyrazol-1-yl)acetic acid achieved 90% yield at 10-kg scale using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.